molecular formula C18H24ClNO2 B12425337 Medrylamine-d5 (hydrochloride)

Medrylamine-d5 (hydrochloride)

Katalognummer: B12425337
Molekulargewicht: 326.9 g/mol
InChI-Schlüssel: ZLOMYDCFJHNHGM-REAAFBMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Medrylamine-d5 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Medrylamine hydrochloride, where some hydrogen atoms are replaced by deuterium (D). This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .

Analyse Chemischer Reaktionen

Medrylamine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medrylamine-d5 (hydrochloride) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Medrylamine-d5 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study various biochemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions within biological systems .

Vergleich Mit ähnlichen Verbindungen

Medrylamine-d5 (hydrochloride) is unique due to its stable isotope labeling with deuterium. Similar compounds include:

Medrylamine-d5 (hydrochloride) stands out due to its specific labeling, which provides enhanced stability and unique analytical properties, making it highly valuable in scientific research.

Eigenschaften

Molekularformel

C18H24ClNO2

Molekulargewicht

326.9 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D;

InChI-Schlüssel

ZLOMYDCFJHNHGM-REAAFBMTSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)OC)OCCN(C)C)[2H])[2H].Cl

Kanonische SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.